molecular formula C10H15NO2S B13554692 Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate

Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate

Cat. No.: B13554692
M. Wt: 213.30 g/mol
InChI Key: SHNPHEDRFPSHQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate typically involves the condensation of 3-methylthiophene with appropriate reagents to introduce the amino and ester functionalities. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amino and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of amino and ester functionalities allows for diverse chemical modifications and applications .

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate

InChI

InChI=1S/C10H15NO2S/c1-7-5-6-14-10(7)8(11)3-4-9(12)13-2/h5-6,8H,3-4,11H2,1-2H3

InChI Key

SHNPHEDRFPSHQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(CCC(=O)OC)N

Origin of Product

United States

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